Cas no 586374-04-1 (2-Fluoro-3-methylbenzoic acid methyl ester)

2-Fluoro-3-methylbenzoic acid methyl ester structure
586374-04-1 structure
商品名:2-Fluoro-3-methylbenzoic acid methyl ester
CAS番号:586374-04-1
MF:C9H9FO2
メガワット:168.1650
MDL:MFCD10698751
CID:335452

2-Fluoro-3-methylbenzoic acid methyl ester 化学的及び物理的性質

名前と識別子

    • Methyl 2-fluoro-3-methylbenzoate
    • Benzoic acid, 2-fluoro-3-methyl-, methyl ester
    • Methyl-2-fluor-3-methylbenzolcarboxylat
    • methyl 2 fluoro-3-methylbenzoate
    • POZOQUQLMIPBQP-UHFFFAOYSA-N
    • CM12757
    • TL8003751
    • ST2407151
    • W7170
    • 2-Fluoro-3-methylbenzoic acid methyl ester
    • MDL: MFCD10698751
    • インチ: 1S/C9H9FO2/c1-6-4-3-5-7(8(6)10)9(11)12-2/h3-5H,1-2H3
    • InChIKey: POZOQUQLMIPBQP-UHFFFAOYSA-N
    • ほほえんだ: FC1C(C(=O)OC([H])([H])[H])=C([H])C([H])=C([H])C=1C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 168.05867
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 170
  • トポロジー分子極性表面積: 26.3

じっけんとくせい

  • 密度みつど: 1.137±0.06 g/cm3 (20 ºC 760 Torr),
  • ふってん: 229.0±28.0 ºC (760 Torr),
  • フラッシュポイント: 89.8±18.9 ºC,
  • ようかいど: 極微溶性(0.52 g/l)(25ºC)、
  • PSA: 26.3

2-Fluoro-3-methylbenzoic acid methyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1069605-100g
Methyl 2-fluoro-3-methylbenzoate
586374-04-1 98%
100g
¥3061.00 2024-05-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M85750-25g
Methyl 2-fluoro-3-methylbenzoate
586374-04-1
25g
¥4946.0 2021-09-08
TRC
F257175-2.5g
2-Fluoro-3-methylbenzoic acid methyl ester
586374-04-1
2.5g
$ 130.00 2022-06-05
eNovation Chemicals LLC
D750386-5g
METHYL 2-FLUORO-3-METHYLBENZOATE
586374-04-1 97%
5g
$80 2024-06-06
Apollo Scientific
PC201266-1g
Methyl 2-fluoro-3-methylbenzoate
586374-04-1 98%
1g
£15.00 2025-02-21
Chemenu
CM100896-5g
sodium 2-fluoro-3-methylbenzoate
586374-04-1 97%
5g
$*** 2023-05-30
TRC
F257175-1g
2-Fluoro-3-methylbenzoic acid methyl ester
586374-04-1
1g
$ 80.00 2022-06-05
eNovation Chemicals LLC
Y0985570-10g
Methyl 2-fluoro-3-methylbenzoate
586374-04-1 95%
10g
$400 2024-08-02
TRC
F257175-6.25g
2-Fluoro-3-methylbenzoic acid methyl ester
586374-04-1
6.25g
$ 260.00 2022-06-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1069605-10g
Methyl 2-fluoro-3-methylbenzoate
586374-04-1 98%
10g
¥367.00 2024-05-07

2-Fluoro-3-methylbenzoic acid methyl ester 関連文献

2-Fluoro-3-methylbenzoic acid methyl esterに関する追加情報

Comprehensive Guide to 2-Fluoro-3-methylbenzoic acid methyl ester (CAS No. 586374-04-1): Properties, Applications, and Industry Insights

2-Fluoro-3-methylbenzoic acid methyl ester (CAS No. 586374-04-1) is a fluorinated aromatic ester with significant relevance in pharmaceutical and agrochemical research. This compound, characterized by its methyl ester functional group and fluoro substitution, has garnered attention for its unique physicochemical properties and versatile applications. As the demand for fluorinated compounds grows in drug discovery, understanding this chemical's role is critical for researchers and industry professionals alike.

The molecular structure of 2-Fluoro-3-methylbenzoic acid methyl ester combines a benzoic acid backbone with strategic substitutions: a fluoro atom at the 2-position and a methyl group at the 3-position, esterified with methanol. This configuration enhances its stability and bioavailability, making it valuable for intermediate synthesis. Recent studies highlight its utility in constructing heterocyclic compounds, particularly in developing bioactive molecules targeting enzyme inhibition.

In pharmaceutical applications, 586374-04-1 serves as a key precursor for small-molecule drugs. Its fluorine atom improves metabolic stability and membrane permeability, addressing common challenges in drug design. Industry trends show increased searches for "fluorinated building blocks" and "ester derivatives in medicinal chemistry," reflecting its growing importance. Environmental considerations also drive interest in green synthesis methods for such compounds.

From a technical perspective, 2-Fluoro-3-methylbenzoic acid methyl ester exhibits a melting point range of 45-48°C and a boiling point of approximately 240°C. Its solubility profile—soluble in organic solvents like dichloromethane and ethanol but insoluble in water—makes it ideal for organic reactions. Analytical techniques such as HPLC and GC-MS are commonly employed for purity verification, a topic frequently queried in laboratory forums.

The compound's stability under ambient conditions and compatibility with palladium-catalyzed couplings have positioned it as a favorite in cross-coupling reactions. Recent patent analyses reveal its use in crop protection agents, aligning with the agrochemical sector's focus on sustainable pesticides. This dual applicability in pharma and agro sectors answers frequent search queries about "multi-industry chemical intermediates."

Quality control of CAS 586374-04-1 requires stringent spectroscopic characterization, with 1H-NMR and 13C-NMR being essential tools. Researchers often inquire about "NMR peaks for fluorinated esters," underscoring the need for detailed spectral data. The compound's electron-withdrawing nature due to fluorine also makes it valuable in electronic materials research, particularly for organic semiconductors.

Market analyses indicate rising demand for high-purity 2-Fluoro-3-methylbenzoic acid methyl ester, driven by expanding contract research organizations (CROs). Storage recommendations typically suggest argon atmospheres to prevent degradation, a practical consideration often searched by laboratory technicians. As regulatory frameworks evolve, documentation of REACH compliance for such compounds remains a hot topic in chemical compliance discussions.

Innovative applications include its use in metal-organic frameworks (MOFs) and fluorescence probes, areas seeing exponential growth. The compound's lipophilicity (logP ~2.3) makes it particularly useful in blood-brain barrier studies, addressing frequent queries about "CNS drug permeability enhancers." These diverse applications cement its status as a multipurpose chemical entity in modern research.

Future prospects for 586374-04-1 include potential roles in PET radiotracers and bioconjugation chemistry, aligning with trends in molecular imaging. The compound's structure-activity relationships continue to be explored through computational chemistry approaches, another area generating substantial search traffic. As synthetic methodologies advance, flow chemistry applications for such esters are gaining traction in process optimization studies.

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